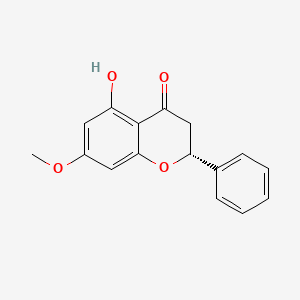
Pinostrobin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-5-hydroxy-7-methoxy-2-phenyl-3,4-dihydro-2H-1-benzopyran-4-one is a member of flavonoids and an ether.
Wissenschaftliche Forschungsanwendungen
Anti-Cancer Properties
Mechanisms of Action
Pinostrobin has demonstrated significant anti-cancer effects through various mechanisms:
- Inhibition of Cancer Stem Cells : Research indicates that this compound inhibits the self-renewal capacity and sphere formation efficiency of cancer stem-like cells (CSCs) in a dose-dependent manner. It promotes apoptosis in CSCs via reactive oxygen species (ROS) production, enhancing the efficacy of existing chemotherapy treatments .
- Induction of Apoptosis in Leukemia : In studies on acute leukemia cells, this compound reduced cell viability and induced apoptosis through both intrinsic and extrinsic pathways. It activated apoptotic genes such as caspase-3 and BAX, suggesting its potential as a therapeutic agent against leukemia .
- Multidrug Resistance Reversal : this compound has been shown to resensitize multidrug-resistant cancer cells to chemotherapeutic agents like vincristine and paclitaxel by inhibiting P-glycoprotein, a key factor in drug efflux .
Neuroprotective Effects
This compound exhibits neuroprotective properties, particularly in models of Parkinson’s disease. A study showed that treatment with this compound significantly reduced oxidative stress markers and increased levels of glial cell line-derived neurotrophic factor (GDNF), which supports the survival of dopaminergic neurons. This suggests its potential role in preventing neurodegeneration associated with Parkinson's disease .
Melanogenic Activity
Recent research has identified this compound as a potent melanogenic agent. It enhances melanin production by stimulating the expression of melanogenic regulatory factors through the cAMP/PKA signaling pathway. This property may be beneficial in treating depigmentation disorders like vitiligo .
Antimicrobial Activity
This compound also possesses antimicrobial properties against various pathogens:
- Effectiveness Against Methicillin-Resistant Staphylococcus aureus (MRSA) : Studies have indicated that this compound exhibits antimicrobial activity against MRSA strains, making it a candidate for topical treatments for resistant infections .
Data Summary
Case Studies
- Cancer Treatment Study : A study involving HeLa-derived CSCs demonstrated that this compound effectively inhibited cell proliferation and induced apoptosis via ROS pathways, highlighting its potential in cancer therapy .
- Neuroprotection in Parkinson's Disease : In an animal model, treatment with this compound improved motor function and reduced neuronal loss after MPTP-induced toxicity, suggesting its therapeutic potential for neurodegenerative diseases .
- Melanogenesis Research : this compound was shown to enhance melanin synthesis in vitro through activation of signaling pathways related to melanogenesis, indicating its usefulness in skin pigmentation disorders .
Eigenschaften
Molekularformel |
C16H14O4 |
|---|---|
Molekulargewicht |
270.28 g/mol |
IUPAC-Name |
(2R)-5-hydroxy-7-methoxy-2-phenyl-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C16H14O4/c1-19-11-7-12(17)16-13(18)9-14(20-15(16)8-11)10-5-3-2-4-6-10/h2-8,14,17H,9H2,1H3/t14-/m1/s1 |
InChI-Schlüssel |
ORJDDOBAOGKRJV-CQSZACIVSA-N |
SMILES |
COC1=CC(=C2C(=O)CC(OC2=C1)C3=CC=CC=C3)O |
Isomerische SMILES |
COC1=CC(=C2C(=O)C[C@@H](OC2=C1)C3=CC=CC=C3)O |
Kanonische SMILES |
COC1=CC(=C2C(=O)CC(OC2=C1)C3=CC=CC=C3)O |
Synonyme |
5-hydroxy-7-methoxy-2-phenyl-2,3-dihydro-4H-chromen-4-one 5-hydroxy-7-methoxyflavanone pinostrobin |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















